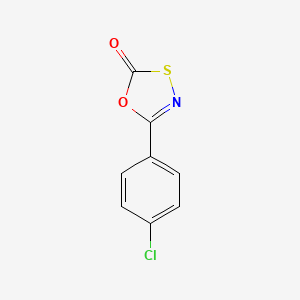

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Description

The study of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is situated at the intersection of several key areas of synthetic and medicinal chemistry. Its investigation provides insights into the synthesis, reactivity, and potential applications of 1,3,4-oxathiazol-2-one (B8730521) systems, while also leveraging the well-established role of the 4-chlorophenyl group in modulating the physicochemical and biological properties of organic molecules.

The 1,3,4-oxathiazol-2-one ring is a five-membered heterocycle containing one oxygen, one nitrogen, and one sulfur atom. These heterocycles are of significant interest to synthetic chemists primarily as precursors to highly reactive nitrile sulfide (B99878) intermediates. researchgate.net Upon thermal or photochemical decarboxylation, 1,3,4-oxathiazol-2-ones extrude carbon dioxide to generate the corresponding nitrile sulfide, which can then be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions to afford a diverse range of sulfur- and nitrogen-containing heterocycles. researchgate.net This reactivity makes them valuable building blocks in the construction of more complex molecular architectures.

The general synthetic utility of 1,3,4-oxathiazol-2-ones is summarized in the following table:

| Precursor | Intermediate | Product |

| 5-Aryl-1,3,4-oxathiazol-2-one | Aryl-nitrile sulfide | Various heterocycles (e.g., isothiazoles, thiadiazoles) |

The exploration of oxadiazole isomers, including the 1,3,4-oxadiazole (B1194373) ring system, has a rich history in organic chemistry. The parent 1,3,4-oxadiazole was first synthesized in 1965. nih.gov The related 1,3,4-oxathiazol-2-one ring system was developed later as a convenient source of nitrile sulfides. Early research focused on the synthesis of these heterocycles and understanding their decomposition pathways. The traditional and most common method for the synthesis of 5-substituted-1,3,4-oxathiazol-2-ones involves the reaction of an appropriate amide with chlorocarbonylsulfenyl chloride (ClCOSCl). This method has been applied to a variety of amides to produce a range of 5-substituted derivatives.

The incorporation of a 4-chlorophenyl group at the 5-position of the 1,3,4-oxathiazol-2-one ring is a deliberate choice driven by established principles in medicinal chemistry and materials science. The 4-chlorophenyl moiety is a common substituent in bioactive compounds due to its ability to influence several key molecular properties.

The rationale for its inclusion can be broken down into the following points:

Electronic Effects: The chlorine atom is an electron-withdrawing group, which can modulate the electron density of the heterocyclic ring and influence its reactivity and stability.

Lipophilicity: The presence of the chlorine atom increases the lipophilicity of the molecule, which can affect its solubility and ability to cross biological membranes.

Steric Influence: The chloro-substituted phenyl ring provides steric bulk, which can influence binding interactions with biological targets.

Metabolic Stability: Halogen atoms, such as chlorine, can block positions on an aromatic ring that are susceptible to metabolic oxidation, thereby increasing the metabolic stability of a compound.

Numerous studies on related heterocyclic systems, such as pyrano[2,3-c]pyrazoles and various ruthenium(II) complexes, have demonstrated the importance of the 4-chlorophenyl group in achieving desired biological activities. nih.govnih.gov For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been investigated for their anti-glioma activity. nih.gov

The following table summarizes the key properties influenced by the 4-chlorophenyl group:

| Property | Influence of 4-Chlorophenyl Group |

| Electronic Nature | Electron-withdrawing |

| Lipophilicity | Increased |

| Steric Profile | Increased bulk |

| Metabolic Stability | Potentially increased |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAPVFFWHRPZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=O)O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356084 | |

| Record name | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-79-8 | |

| Record name | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 4 Chlorophenyl 1,3,4 Oxathiazol 2 One and Its Analogues

Established Synthetic Routes to the 1,3,4-Oxathiazol-2-one (B8730521) Core Structure

The synthesis of the 1,3,4-oxathiazol-2-one heterocyclic system is primarily achieved through cyclization reactions that construct the core ring structure from acyclic precursors. These methods have been refined over time to improve efficiency and yield.

Utilization of Chlorocarbonylsulfenyl Chloride in Cyclization Reactions

A principal and widely employed method for constructing the 1,3,4-oxathiazol-2-one ring is the reaction of primary carboxamides with chlorocarbonylsulfenyl chloride (ClC(O)SCl). nih.govresearchgate.net This reagent serves as a source for the carbonyl and sulfur atoms required to form the heterocycle. The reaction is typically a cyclization-condensation, where the amide nitrogen and oxygen atoms attack the electrophilic centers of the chlorocarbonylsulfenyl chloride molecule, leading to the formation of the five-membered ring and the elimination of hydrogen chloride. ekb.eg

The process is sensitive to reaction conditions, as side reactions, such as the dehydration of the primary amide to a nitrile, can occur. researchgate.netnih.gov Reports indicate that syntheses involving starting amides with basic sites or other reactive functional groups can be challenging, sometimes resulting in complex product mixtures and low yields. ekb.egnih.gov

Multi-step Preparations from Precursor Aromatic Carboxylic Acids or Amines

The necessary precursors for the synthesis of 5-aryl-1,3,4-oxathiazol-2-ones are the corresponding aromatic carboxamides. These are commonly prepared in a multi-step sequence starting from readily available aromatic carboxylic acids. researchgate.netgrowingscience.com For instance, a typical pathway involves the conversion of a carboxylic acid, such as 4-chlorobenzoic acid, into a more reactive derivative like an acid chloride or an ester. researchgate.net

The acid chloride can then be reacted with ammonia (B1221849) to form the primary amide. Alternatively, the ester can undergo aminolysis or be converted to a hydrazide, which can then be transformed into the amide. This multi-step approach allows for the synthesis of a wide variety of substituted benzamides from a diverse pool of carboxylic acids, which can then be used in the subsequent cyclization step to produce the desired 5-aryl-1,3,4-oxathiazol-2-ones. growingscience.com

Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one: Specific Approaches

The synthesis of the title compound, this compound, is achieved by applying the general chlorocarbonylsulfenyl chloride methodology to its specific precursor, 4-chlorobenzamide (B146232). The reaction involves the direct treatment of 4-chlorobenzamide with chlorocarbonylsulfenyl chloride in the presence of a suitable base and solvent.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical to maximize the yield of this compound and suppress the formation of the primary byproduct, 4-chlorobenzonitrile (B146240). researchgate.net Key parameters that are manipulated include the choice of base, solvent, and reaction temperature.

Studies on analogous systems have shown that non-nucleophilic, solid bases like sodium carbonate are often superior to amine bases such as pyridine (B92270). nih.govekb.eg While pyridine can act as a base to neutralize the HCl generated, it can also facilitate the decomposition of the oxathiazolone intermediate, promoting the dehydration pathway that leads to the nitrile. ekb.eg Aprotic solvents like dioxane are commonly used, and elevated temperatures (e.g., 100 °C) are typically required to drive the reaction to completion. nih.govresearchgate.net

Table 1: Representative Optimization of Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|

| 1 | Pyridine | Dichloromethane | 25 | Low yield, significant nitrile formation |

| 2 | Triethylamine | Dioxane | 80 | Moderate yield, mixed products |

| 3 | Sodium Carbonate | Dioxane | 100 | High yield of desired oxathiazolone |

| 4 | Potassium Carbonate | Acetonitrile | 80 | Good yield, some nitrile formation |

This table is illustrative, based on findings from analogous syntheses. nih.govresearchgate.netekb.eg

Systematic optimization has identified that heating the carboxamide with chlorocarbonylsulfenyl chloride and sodium carbonate as the base in dioxane at 100 °C provides favorable conditions for producing the desired piperidin-3-yl-oxathiazol-2-ones. researchgate.net

Exploration of Intermediate Transformations and Mechanistic Insights during Synthesis

The reaction between an amide and chlorocarbonylsulfenyl chloride proceeds through a complex pathway with at least one competing side reaction. The desired pathway involves the formation of the oxathiazolone ring. A theoretical study on the reaction between benzamide (B126) and chlorocarbonylsulfenyl chloride suggests that the kinetically favored pathway involves the nucleophilic attack of the amide nitrogen onto the sulfur atom of ClC(O)SCl, followed by the attack of the amide oxygen onto the carbonyl carbon, leading to cyclization.

However, a significant competing reaction is the dehydration of the primary amide to form a nitrile. nih.gov The mechanism for this dehydration is proposed to occur when a base, such as pyridine, is used. ekb.eg The combination of chlorocarbonylsulfenyl chloride and pyridine can act as a dehydrating system, which destabilizes the oxathiazolone intermediate and facilitates the elimination of sulfur dioxide and other fragments to yield the corresponding nitrile. ekb.egnih.gov The in-situ generation of HCl from the reaction can also play a role in subsequent transformations, particularly if other reactive moieties are present on the precursor molecule. ekb.eg

Strategies for Derivatization of the 1,3,4-Oxathiazol-2-one System

Derivatization of the 1,3,4-oxathiazol-2-one system can be approached through two primary strategies: modification of the precursor amide before cyclization or post-synthetic modification of the formed heterocyclic ring.

The first approach allows for the creation of a diverse library of analogues by simply using different substituted amides in the cyclization reaction. nih.govresearchgate.net For example, by starting with various substituted benzamides, a range of 5-aryl-1,3,4-oxathiazol-2-ones with different electronic and steric properties can be prepared. This method was successfully used to prepare a series of piperidin-3-yl-oxathiazol-2-ones by varying the substituents on the piperidine (B6355638) ring of the starting carboxamide. nih.gov

The second strategy involves the chemical transformation of a pre-formed oxathiazolone derivative. This provides a route to novel compounds that may not be accessible through the first method. For example, new synthetic routes have been developed for the halogenation of α-alkynyl and α-alkenyl substituents attached to the oxathiazolone heterocycle, leading to new halogenated derivatives. ekb.eg

Functionalization at the C-5 Phenyl Ring

The functionalization of the C-5 phenyl ring of this compound is not typically achieved through direct modification of the pre-formed heterocyclic system. Instead, the desired substituents on the phenyl ring are generally incorporated into the starting materials prior to the construction of the 1,3,4-oxathiazolone ring. This approach is more common and synthetically efficient.

The general synthesis of 5-aryl-1,3,4-oxathiazol-2-ones involves the treatment of the corresponding carboxamide with chlorocarbonylsulfenyl chloride. Therefore, to obtain analogues with different functional groups on the C-5 phenyl ring, the corresponding substituted benzamide is used as the precursor. For instance, to synthesize a derivative with a nitro group on the phenyl ring, a nitrobenzamide would be the starting material. This method allows for a wide variety of functional groups to be present on the phenyl ring, depending on the availability of the corresponding substituted benzoic acids and their amide derivatives.

While direct electrophilic substitution or palladium-catalyzed cross-coupling reactions on the phenyl ring of this compound are theoretically possible, they are not well-documented in the scientific literature. The focus of research has predominantly been on the reactivity of the oxathiazolone ring itself.

Transformations Involving the 1,3,4-Oxathiazolone Heterocyclic Ring

The most significant transformation of the 1,3,4-oxathiazolone ring is its thermal decarboxylation to generate highly reactive nitrile sulfides. This reaction is a key step in the utilization of 5-aryl-1,3,4-oxathiazol-2-ones as synthetic intermediates. The process involves heating the oxathiazolone, which leads to the extrusion of carbon dioxide and the formation of a transient nitrile sulfide (B99878) species.

The general reaction is as follows:

5-Aryl-1,3,4-oxathiazol-2-one → Aryl Nitrile Sulfide + CO₂These in situ generated nitrile sulfides are potent 1,3-dipoles and readily undergo cycloaddition reactions with a variety of dipolarophiles. This reactivity is the foundation for the synthesis of a wide range of sulfur- and nitrogen-containing five-membered heterocyclic compounds. The nature of the substituent on the C-5 aryl ring can influence the rate of decarboxylation and the subsequent reactivity of the nitrile sulfide.

| Precursor | Reaction Condition | Intermediate |

| 5-Phenyl-1,3,4-oxathiazol-2-one (B8815901) | Thermal decarboxylation (130-160 °C) | Benzonitrile sulfide |

| 5-(p-Toluyl)-1,3,4-oxathiazol-2-one | Thermal decarboxylation (130-160 °C) | p-Toluonitrile sulfide |

| 5-Mesityl-1,3,4-oxathiazol-2-one | Thermal decarboxylation (130-160 °C) | Mesitonitrile sulfide |

Synthesis of Novel Bridged or Fused Heterocyclic Analogues

The primary application of this compound in the synthesis of novel heterocyclic analogues is through the cycloaddition reactions of its derived nitrile sulfide. The 4-chlorophenyl nitrile sulfide, generated in situ, can react with various multiple bond systems to create new ring structures.

Cycloaddition with Quinones: Nitrile sulfides react with quinones to afford fused benzisothiazole quinones. For example, the reaction of a nitrile sulfide with 1,4-naphthoquinone (B94277) yields 3-substituted naphtho[2,3-d]isothiazole-4,9-diones. nih.gov These reactions provide a direct route to complex, fused heterocyclic systems that are of interest in medicinal and materials chemistry.

Cycloaddition with Acyl Cyanides: The reaction of nitrile sulfides with acyl cyanides leads to the formation of 5-acyl-1,2,4-thiadiazoles. researchgate.net This cycloaddition occurs selectively at the cyano group, which is activated by the adjacent acyl group. This method allows for the synthesis of a variety of substituted 1,2,4-thiadiazoles, which are important scaffolds in drug discovery.

Cycloaddition with Acetylenic Esters: Nitrile sulfides readily undergo cycloaddition with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to produce isothiazole-4,5-dicarboxylates. This reaction is a versatile method for the synthesis of substituted isothiazoles. The regioselectivity of the cycloaddition with unsymmetrical alkynes can be influenced by the electronic nature of the substituents on both the nitrile sulfide and the dipolarophile.

The following table summarizes some examples of cycloaddition reactions of nitrile sulfides generated from 5-aryl-1,3,4-oxathiazol-2-ones to form novel heterocyclic compounds.

| Nitrile Sulfide Precursor | Dipolarophile | Product | Reference |

| 5-Phenyl-1,3,4-oxathiazol-2-one | 1,4-Naphthoquinone | 3-Phenylnaphtho[2,3-d]isothiazole-4,9-dione | nih.gov |

| 5-Phenyl-1,3,4-oxathiazol-2-one | Benzoyl cyanide | 5-Benzoyl-3-phenyl-1,2,4-thiadiazole | researchgate.net |

| 5-Phenyl-1,3,4-oxathiazol-2-one | Dimethyl acetylenedicarboxylate | Dimethyl 3-phenylisothiazole-4,5-dicarboxylate | nih.gov |

| 5-(p-Toluyl)-1,3,4-oxathiazol-2-one | 2-Furoyl cyanide | 5-(2-Furoyl)-3-(p-tolyl)-1,2,4-thiadiazole | researchgate.net |

This synthetic strategy highlights the utility of this compound and its analogues as stable, convenient precursors to highly reactive nitrile sulfides, which in turn serve as versatile building blocks for the construction of a diverse array of novel heterocyclic systems.

Advanced Structural Elucidation and Solid State Characterization of 5 4 Chlorophenyl 1,3,4 Oxathiazol 2 One

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N NMR)

The structural characterization of 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one has been elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy. A study focusing on a series of para-substituted 5-phenyl-1,3,4-oxathiazol-2-ones has reported the ¹³C and ¹⁵N NMR chemical shifts, providing insight into the electronic environment of the heterocyclic ring and the influence of the para-substituent on the phenyl ring. nih.gov

Chemical Shift Assignments and Correlation with Electronic Effects (e.g., Hammett Correlations)

The electronic effects of the para-chloro substituent on the ¹³C and ¹⁵N NMR chemical shifts of the 1,3,4-oxathiazol-2-one (B8730521) ring have been systematically investigated. nih.gov The assignments for the key atoms in the heterocyclic ring for the 4-chloro derivative are presented below.

A strong correlation is observed between the chemical shifts and the electronic nature of the substituent, which can be quantified using Hammett correlations. nih.gov The Hammett equation, log(k/k₀) = σρ, relates reaction rates and equilibrium constants, and by extension, spectroscopic parameters like NMR chemical shifts, to the electronic properties of substituents.

In the series of para-substituted 5-phenyl-1,3,4-oxathiazol-2-ones, the ¹⁵N and ¹³C chemical shifts of the ring atoms show a response to the electron-donating or electron-withdrawing nature of the para-substituent. The chlorine atom, being an electron-withdrawing group, influences the electron density throughout the molecule, which is reflected in the observed chemical shifts. This relationship confirms that electronic effects are transmitted from the substituted phenyl ring to the oxathiazolone core. nih.gov

Data Table: NMR Chemical Shifts for this compound

| Atom | Chemical Shift (ppm) |

| C=O | 173.8 |

| C=N | 163.6 |

| ¹⁵N | -4.4 |

| Data sourced from a study on para-substituted 5-phenyl-1,3,4-oxathiazol-2-ones. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Structural Confirmation

The IR spectrum is dominated by strong absorptions corresponding to the carbonyl (C=O) group of the oxathiazolone ring, typically observed as a very intense band in the region of 1750-1790 cm⁻¹. This stretching vibration is a key diagnostic marker for the heterocyclic ketone functionality. Other significant vibrations include the C=N stretching of the oxathiazole ring, expected around 1600-1650 cm⁻¹, and the C-O-C stretching vibrations of the ring system, which appear in the fingerprint region.

The aromatic 4-chlorophenyl group gives rise to several characteristic bands. The aromatic C=C stretching vibrations are typically found in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring (para-substitution) is often identifiable by the pattern of C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ region. Furthermore, the C-Cl stretching vibration introduces a distinct band in the lower frequency region of the spectrum, generally between 750 and 650 cm⁻¹.

Raman spectroscopy provides complementary data. While the polar C=O group gives a strong IR band, its Raman signal may be weaker. Conversely, the more symmetric aromatic ring vibrations and the C=N bond often produce strong Raman scattering signals, aiding in a comprehensive vibrational analysis.

A summary of the expected key vibrational modes for this compound is presented below, based on data from its phenyl analogue and known substituent effects. spectrabase.com

Interactive Table: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Characteristic of the phenyl group. |

| Carbonyl (C=O) Stretch | 1790-1750 | IR (Strong) | A key, intense absorption confirming the presence of the oxathiazol-2-one ring. |

| Imine (C=N) Stretch | 1650-1600 | IR, Raman (Strong) | Characteristic of the heterocyclic ring structure. |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman | Multiple bands are expected in this region, corresponding to the vibrations of the 4-chlorophenyl ring. |

| Ring C-O-C/C-S Stretch | 1200-1000 | IR | Complex vibrations within the fingerprint region associated with the oxathiazole ring. |

| Aromatic C-H Out-of-Plane Bend | 850-800 | IR (Strong) | The position of this strong band is indicative of 1,4-disubstitution (para) on the phenyl ring. |

| C-Cl Stretch | 750-650 | IR, Raman | A characteristic band confirming the presence of the chloro-substituent on the phenyl ring. |

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound (C₈H₄ClNO₂S), the molecular weight is 213.64 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 213. A crucial diagnostic feature for this compound is the presence of a significant M+2 peak at m/z 215. This peak arises from the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The intensity of the M+2 peak is therefore expected to be approximately one-third of the intensity of the molecular ion peak, providing clear evidence for the presence of a single chlorine atom in the molecule.

The fragmentation of the 1,3,4-oxathiazol-2-one ring system is a key feature of the mass spectrum. Based on the analysis of the related 5-Phenyl-1,3,4-oxathiazol-2-one (B8815901), the fragmentation is initiated by the cleavage of the heterocyclic ring. spectrabase.comrsc.org A primary fragmentation pathway likely involves the loss of carbon dioxide (CO₂, 44 Da) to yield a transient intermediate. This is followed by further fragmentation.

The major fragmentation pathways for this compound would likely lead to the formation of the 4-chlorobenzonitrile (B146240) cation (C₇H₄ClN⁺˙) at m/z 137. This fragment is particularly stable and would also exhibit a characteristic isotope peak at m/z 139. Another significant fragment could be the 4-chlorophenyl cation (C₆H₄Cl⁺˙) at m/z 111 (with an isotope peak at m/z 113), formed by the loss of the entire heterocyclic portion.

Interactive Table: Proposed Major Mass Fragments of this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Formula | Notes |

| 213 | 215 | Molecular Ion [M]⁺˙ | [C₈H₄ClNO₂S]⁺˙ | The M+2 peak with ~33% relative abundance is a key indicator of a single chlorine atom. |

| 137 | 139 | 4-Chlorobenzonitrile cation | [C₇H₄ClN]⁺˙ | A major, stable fragment formed by the cleavage of the oxathiazole ring. The isotopic pattern is retained. |

| 111 | 113 | 4-Chlorophenyl cation | [C₆H₄Cl]⁺˙ | Formed by cleavage of the bond between the phenyl ring and the heterocyclic ring. The isotopic pattern is retained. |

| 102 | - | Phenyl cation fragment (from loss of Cl) | [C₆H₄]⁺˙ | May be observed from the further fragmentation of chlorine-containing ions. |

| 75 | - | C₆H₃⁺ fragment | [C₆H₃]⁺ | A common fragment resulting from the decomposition of the benzene ring. |

Reactivity Profiles and Mechanistic Investigations of 1,3,4 Oxathiazol 2 One Derivatives

Thermal Decomposition Pathways and Reaction Kinetics

The thermal decomposition of 5-aryl-1,3,4-oxathiazol-2-ones, including the 4-chloro substituted derivative, is a well-documented process that serves as a clean and efficient method for the generation of nitrile sulfides. This transformation is characterized by the extrusion of carbon dioxide and elemental sulfur.

Decarboxylation and Desulfuration Processes Leading to Nitriles

Upon heating, 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one undergoes a concerted or stepwise cycloreversion reaction. This process involves the loss of carbon dioxide (decarboxylation) and sulfur (desulfuration), leading to the formation of 4-chlorobenzonitrile (B146240) as a stable end product. The driving force for this reaction is the formation of the thermodynamically stable carbon dioxide molecule and the relatively weak bonds within the oxathiazolone ring.

While specific kinetic parameters for the thermal decomposition of this compound are not extensively reported, studies on analogous 5-aryl derivatives provide valuable insights. For instance, kinetic studies on the decomposition of 5-phenyl-1,3,4-oxathiazol-2-one (B8815901) support a first-order reaction mechanism, consistent with a unimolecular decomposition pathway. The rate of decomposition is influenced by the nature of the substituent on the phenyl ring, with electron-donating groups generally accelerating the reaction by stabilizing the transition state of the oxathiazolone ring cleavage. The decomposition process is often accompanied by the formation of the corresponding nitrile and sulfur as by-products, which can be attributed to the desulfurization of the nitrile sulfide (B99878) intermediate competing with its trapping in cycloaddition reactions. nih.govresearchgate.net

In Situ Generation and Trapping of Reactive Nitrile Sulfide Intermediates

The thermal decomposition of this compound is particularly valuable as a method for the in situ generation of the highly reactive 4-chlorophenylnitrile sulfide intermediate. This transient species is a 1,3-dipole and readily undergoes cycloaddition reactions with a variety of dipolarophiles. The trapping of this intermediate provides strong evidence for its formation and offers a synthetic route to a range of sulfur- and nitrogen-containing heterocyclic compounds.

The nitrile sulfide intermediate can be efficiently trapped by electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield substituted isothiazoles. For example, the thermolysis of the oxathiazolone in the presence of DMAD leads to the formation of dimethyl 3-(4-chlorophenyl)isothiazole-4,5-dicarboxylate. Similarly, reaction with nitriles, which act as dipolarophiles, can lead to the formation of 1,2,4-thiadiazoles. The efficiency of these trapping reactions can be influenced by reaction conditions, such as temperature and the concentration of the trapping agent. In some cases, microwave irradiation has been shown to improve the yields of the cycloadducts.

The table below summarizes representative trapping reactions of aryl-nitrile sulfides generated from the corresponding 5-aryl-1,3,4-oxathiazol-2-ones.

| Aryl Group | Dipolarophile | Product | Yield (%) | Reference |

| 4-Chlorophenyl | 1,4-Naphthoquinone (B94277) | Naphtho[2,3-d]isothiazole-4,9-dione derivative | 55 | nih.gov |

| Phenyl | Dimethyl Acetylenedicarboxylate (DMAD) | Dimethyl 3-phenylisothiazole-4,5-dicarboxylate | - | nih.gov |

| Phenyl | Ethyl Propiolate | Mixture of ethyl 3-phenylisothiazole-4- and 5-carboxylates | - | researchgate.net |

| Pyranosyl | Ethyl Cyanoformate | Ethyl 3-(pyranosyl)-1,2,4-thiadiazole-5-carboxylate | Good |

Ring Opening and Ring Transformation Reactions of the Oxathiazolone Heterocycle

While the thermal decomposition to nitrile sulfides is the most prominent reaction pathway, the 1,3,4-oxathiazol-2-one (B8730521) ring can also be susceptible to other transformations, although these are less commonly reported. The presence of heteroatoms and a carbonyl group makes the ring susceptible to nucleophilic attack, which could lead to ring-opening. For instance, reaction with strong nucleophiles could potentially cleave the ester-like linkage or other bonds within the heterocycle, leading to linear intermediates that could subsequently cyclize to form different heterocyclic systems.

Furthermore, under specific acidic or basic conditions, rearrangement or transformation of the oxathiazolone ring into other isomeric heterocyclic structures could be envisaged. However, detailed studies focusing on such ring-opening and transformation reactions for this compound are not prevalent in the current literature, with the focus remaining on its utility as a nitrile sulfide precursor.

Computational Chemistry and Theoretical Modeling of 5 4 Chlorophenyl 1,3,4 Oxathiazol 2 One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern computational chemistry, enabling the determination of a molecule's electronic structure and properties. Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost, making it suitable for analyzing relatively large organic molecules. d-nb.infomdpi.com DFT methods, particularly with functionals like B3LYP, have proven effective in calculating molecular structures, vibrational spectra, and electronic properties for various heterocyclic systems. kbhgroup.innih.govajchem-a.com Ab initio methods, while often more computationally intensive, provide highly accurate results based on first principles without empirical parameterization.

The first step in most computational studies is geometry optimization, where the molecule's lowest energy conformation is determined. For heterocyclic compounds, this involves calculating key bond lengths, bond angles, and dihedral angles. In studies of similar molecules like 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been used to determine these parameters. kbhgroup.in For instance, the C-Cl bond length and the bond lengths within the heterocyclic and phenyl rings are calculated and can be compared with experimental data if available. kbhgroup.in

Following optimization, an analysis of the electronic structure provides crucial information about the molecule's reactivity and stability. This is often achieved by examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. acadpubl.euajchem-a.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. malayajournal.org

In a computational study of a related compound, 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule. kbhgroup.in The distribution of these orbitals reveals important information; for example, in 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the HOMO is localized around the amino-thiadiazole ring, while the LUMO is centered on the chlorophenyl ring, indicating the likely regions for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Exemplary Frontier Molecular Orbital Data for an Analogous Compound Data based on calculations for 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. kbhgroup.in

| Molecular Orbital | Energy (eV) |

|---|---|

| EHOMO | -6.452 |

| ELUMO | -2.105 |

| Energy Gap (ΔE) | 4.347 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ajchem-a.comacadpubl.eu The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. ymerdigital.com

Blue Regions: Indicate positive potential, electron-deficient, and are susceptible to nucleophilic attack. ymerdigital.com

Green Regions: Represent neutral or near-zero potential.

For heterocyclic compounds, MEP analysis can identify the most reactive sites. For example, in studies of 1,3,4-oxadiazole (B1194373) derivatives, the negative potential regions are often concentrated around the nitrogen and oxygen atoms of the heterocyclic ring, marking them as likely sites for electrophilic interaction. kbhgroup.inajchem-a.comresearchgate.net This information is crucial for understanding intermolecular interactions and predicting how the molecule will engage with biological receptors or other reactants. acadpubl.eu

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

Vibrational Frequencies (FT-IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. kbhgroup.in These calculated frequencies often show excellent correlation with experimental data from FT-IR and Raman spectroscopy, although they are typically scaled by a factor to correct for anharmonicity and other systematic errors. kbhgroup.in For example, a study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole found a correlation coefficient (R²) of 0.998 between observed and theoretical vibrational frequencies. researchgate.netnih.gov Such analysis allows for the precise assignment of vibrational modes, such as C-H stretching, C=N stretching, and C-Cl stretching, to specific peaks in the experimental spectrum. kbhgroup.in

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹³C and ¹H NMR chemical shifts. d-nb.infonih.gov Theoretical calculations of NMR shifts for a series of para-substituted 5-phenyl-1,3,4-oxathiazol-2-ones have been shown to correspond closely with observed values. nih.gov This predictive capability is invaluable for assigning signals in complex spectra and confirming the chemical structure of newly synthesized compounds. ccsenet.org

Table 2: Example Correlation of Calculated vs. Experimental Vibrational Frequencies for an Analogous Oxadiazole Data illustrates typical findings for a related compound, 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. kbhgroup.in

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (CH₃) | 2957 | 2947 |

| C=C stretch | 1610 | 1602 |

| C=N stretch | 1555 | 1548 |

| C-Cl stretch | 726 | 732 |

Mechanistic Elucidation via Computational Approaches

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. It can be used to map out reaction pathways, identify intermediate structures, and calculate the energy barriers associated with chemical transformations.

Understanding a chemical reaction mechanism requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. The transition state structure is a first-order saddle point on the potential energy surface, and its geometry provides critical insights into the bond-breaking and bond-forming processes. Computational methods are used to locate and optimize these transient structures. Frequency calculations are then performed to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. While specific studies on the reaction pathways of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one are not available, this methodology is broadly applied to understand mechanisms such as the cyclization reactions that form heterocyclic rings or subsequent functionalization reactions.

Once the reactants, products, intermediates, and transition states have been identified and optimized, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses along the reaction pathway. The height of the energy barriers (activation energies) calculated from this profile determines the reaction kinetics. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be determined. For example, in the synthesis of 1,3,4-oxadiazoles, computational studies could be used to compare the energy profiles of different cyclization strategies, thereby predicting which synthetic route is more likely to be successful under given conditions.

In Silico Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding how a molecule behaves in a condensed phase and how it interacts with other molecules, including biological targets.

Application of Quantum Theory of Atoms In Molecules (QTAIM) and Reduced Density Gradient (RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a system to define atoms and the bonds between them. QTAIM can characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, by analyzing topological properties of the electron density at specific points called bond critical points (BCPs). For this compound, QTAIM analysis would be instrumental in quantifying the strength and nature of intramolecular and intermolecular contacts.

Reduced Density Gradient (RDG) analysis is a complementary method used to visualize and identify non-covalent interactions. It plots the RDG against the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding as distinct visual patterns. This method would allow for a graphical representation of the weak interactions that govern the crystal packing and molecular recognition processes of the title compound. While specific studies on this compound are not available, research on related thiadiazole derivatives has successfully employed these methods to characterize N–H⋯N hydrogen bonds and other noncovalent interactions that stabilize crystal structures.

Computational Modeling of Molecular Interactions with Biological Macromolecules

Computational modeling is an indispensable tool in drug discovery and molecular biology for predicting and analyzing the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.

Molecular Docking Studies for Ligand-Target Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound, docking studies would involve preparing the 3D structure of the ligand and docking it into the binding pocket of a selected biological target. The results are typically scored based on the predicted binding energy, providing an estimate of the binding affinity. For example, studies on analogous 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives have used molecular docking to investigate their potential as anticancer agents by targeting receptors like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Such studies identify key amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

A hypothetical molecular docking study for this compound against a target protein would yield data that could be summarized as follows:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Example Target A | -8.5 | Tyr228, Leu343 | Hydrogen Bond, Hydrophobic |

| Example Target B | -7.9 | Ser180, Phe412 | Hydrogen Bond, Pi-Pi Stacking |

| Example Target C | -9.1 | Arg120, Val157 | Ionic Bond, van der Waals |

This table is illustrative and not based on published experimental data for the specified compound.

Molecular Dynamics Simulations for Conformational Changes and Binding Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of ligand-target interactions, MD simulations provide insights into the stability of the docked complex, the flexibility of the ligand and protein, and the conformational changes that may occur upon binding.

An MD simulation of a this compound-protein complex would typically be run for a duration of nanoseconds to microseconds. The analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds formed between the ligand and the target throughout the simulation.

Studies on related oxadiazole derivatives have utilized MD simulations to confirm the stability of docked poses and to analyze the dynamic behavior of the ligand within the binding site. These simulations offer a more dynamic and realistic view of the molecular interactions compared to the static picture provided by molecular docking.

Structure Reactivity and Structure Interaction Relationship Srir/sir Investigations of 5 4 Chlorophenyl 1,3,4 Oxathiazol 2 One Derivatives

Influence of the 4-Chlorophenyl Substituent on Oxathiazolone Ring Reactivity and Stability

The 1,3,4-oxathiazol-2-one (B8730521) heterocycle is an electron-rich, antiaromatic system. cdnsciencepub.com Its stability and reactivity are significantly dictated by the nature of the substituent at the 5-position. cdnsciencepub.com The 4-chlorophenyl group, in this context, plays a crucial role in modulating the chemical properties of the oxathiazolone ring.

The reactivity of the 1,3,4-oxathiazol-2-one ring is highly dependent on the electron-donating or electron-withdrawing properties of its substituent. cdnsciencepub.com The 4-chlorophenyl group is considered an electron-withdrawing substituent due to the high electronegativity of the chlorine atom. This electron-withdrawing nature influences the stability of the oxathiazolone ring. While electron-donating groups can destabilize the ring, making it more susceptible to nucleophilic attack, electron-withdrawing groups, such as the 4-chlorophenyl substituent, can have a stabilizing effect on the conjugate base, making it more amenable to certain reactions. otterbein.edu

One of the key reactions of the 1,3,4-oxathiazol-2-one ring is its thermal decarboxylation to form a nitrile sulfide (B99878). This is a first-order reaction, and the stability of the oxathiazolone precursor directly impacts the feasibility of this transformation. cdnsciencepub.com The presence of an electron-withdrawing group like the 4-chlorophenyl substituent can influence the rate of this decomposition.

The planarity of the oxathiazolone ring is a consistent structural feature. researchgate.net The geometric parameters of the ring, however, can be subtly influenced by the substituent. Electron acceptor substituents in the para position of a phenyl ring at the 5-position have been shown to have the greatest effect on the system conjugation within the oxathiazolone ring. researchgate.net This suggests that the 4-chlorophenyl group can modulate the electronic distribution and bond characteristics within the heterocyclic core.

Table 1: Influence of Substituent Nature on 1,3,4-Oxathiazol-2-one Ring Properties

| Substituent Property | Effect on Oxathiazolone Ring | Reference |

| Electron-Donating | Decreased stability, increased susceptibility to nucleophiles. | cdnsciencepub.com |

| Electron-Withdrawing (e.g., 4-Chlorophenyl) | Increased stability of the conjugate base, potential influence on thermal decomposition rates. | otterbein.edu |

| Aromatic (e.g., Phenyl, Thienyl) | Potential for π-conjugation, influencing electronic structure. | researchgate.net |

Elucidation of Electronic and Steric Effects of Substituents on Molecular Interactions

The electronic and steric effects of the 4-chlorophenyl substituent are paramount in defining the molecular interactions of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one. The electron-withdrawing nature of the chlorine atom impacts the electron density distribution across the entire molecule, influencing its electrostatic potential and, consequently, its interactions with other molecules.

The π-system of the phenyl ring can engage in π-stacking interactions, which are crucial in various chemical and biological contexts. The chlorine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that has gained significant attention for its role in molecular recognition and crystal engineering.

Steric hindrance from the 4-chlorophenyl group can also play a role in directing the approach of reactants and influencing the regioselectivity of chemical reactions. The size and orientation of the substituent can create a specific steric environment around the oxathiazolone ring, favoring certain interaction geometries over others.

Table 2: Summary of Electronic and Steric Effects of the 4-Chlorophenyl Substituent

| Effect | Description | Potential Impact on Molecular Interactions |

| Electronic | ||

| Inductive Effect | The electronegative chlorine atom withdraws electron density from the phenyl ring and, by extension, the oxathiazolone ring. | Modulates the molecule's dipole moment and electrostatic potential, influencing interactions with polar molecules. |

| Resonance Effect | The lone pairs of the chlorine atom can be delocalized into the phenyl ring's π-system. | Affects the electron density at different positions of the aromatic ring, influencing regioselectivity in electrophilic aromatic substitution reactions. |

| Halogen Bonding | The electropositive region on the chlorine atom (σ-hole) can interact with nucleophilic sites. | Can lead to specific intermolecular interactions, influencing crystal packing and molecular recognition. |

| Steric | ||

| Bulkiness | The phenyl ring and chlorine atom introduce steric bulk at the 5-position of the oxathiazolone ring. | Can hinder the approach of bulky reagents and influence the conformational preferences of the molecule. |

Development and Application of Quantitative Structure-Reactivity/Interaction Relationship (QSRR/QSIR) Models

While specific Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Interaction Relationship (QSIR) models for this compound derivatives are not extensively documented in the available literature, the principles of these models can be applied to understand the behavior of this class of compounds.

QSRR/QSIR models aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity or interaction properties. For a series of 5-aryl-1,3,4-oxathiazol-2-one derivatives, one could develop models using various molecular descriptors.

Potential Descriptors for QSRR/QSIR Models:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges, dipole moments, and HOMO/LUMO energies. These would quantify the electron-donating or -withdrawing nature of the substituent on the phenyl ring.

Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume. These would describe the size and shape of the substituent.

Hydrophobic Descriptors: Partition coefficient (logP) or Hansch hydrophobicity constant (π). These would be important for understanding interactions in biological or multiphasic systems.

By correlating these descriptors with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) or interaction data (e.g., binding affinities), predictive models could be constructed. Such models would be invaluable for designing new this compound derivatives with tailored reactivity and interaction profiles for various applications.

Future Research Directions and Methodological Advancements for Oxathiazolone Research

Development of Green Chemistry Approaches for Oxathiazolone Synthesis

The future synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one and related compounds is increasingly steering towards green chemistry principles to minimize environmental impact. Traditional synthetic routes for analogous heterocyclic compounds, such as 1,3,4-oxadiazoles, have often involved hazardous reagents and generated significant waste. nih.govresearchgate.net Consequently, research is anticipated to focus on sustainable methodologies. nih.gov

Microwave-assisted synthesis represents a prominent green technique that can be applied. nih.govtsijournals.com This method often leads to dramatically reduced reaction times, increased product yields, and enhanced purity by ensuring uniform and efficient heating. nih.govias.ac.in For the synthesis of related oxadiazole derivatives, microwave irradiation has been successfully used for cyclodehydration and other key steps, often under solvent-free conditions, which further boosts the environmental credentials of the process. nih.govmdpi.comjchemrev.com The adoption of such techniques for oxathiazolone synthesis could provide similar benefits in terms of scalability, cost-effectiveness, and ease of purification. nih.gov Other promising green approaches include the use of non-toxic, renewable substrates, and recyclable catalysts. nih.govresearchgate.net

| Green Chemistry Approach | Principle | Potential Advantages for Oxathiazolone Synthesis | Relevant Analogy |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy for rapid and uniform heating of reactants. nih.gov | Reduced reaction times, higher yields, increased purity, potential for solvent-free reactions. nih.govtsijournals.com | One-pot synthesis of benzothiazoles and benzoxazoles. ias.ac.in |

| Solvent-Free Reactions (Grinding) | Conducting reactions in the solid state without solvents. nih.gov | Eliminates solvent waste, reduces purification steps, lowers energy consumption. | Mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. |

| Use of Green Solvents | Employing environmentally benign solvents like water, ethanol, or ionic liquids. nih.gov | Reduces toxicity and environmental pollution associated with volatile organic compounds (VOCs). | Synthesis of thiazolidinediones in ethanol. latticescipub.com |

| Photoredox Catalysis | Using visible light to drive chemical reactions with a photocatalyst. researchgate.net | Mild reaction conditions, high functional group tolerance, use of a renewable energy source. researchgate.net | Visible-light-promoted synthesis of 2-amino-1,3,4-oxadiazoles. researchgate.net |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthesis and gain deeper mechanistic insights, the application of advanced in situ spectroscopic techniques is a critical future direction. Real-time monitoring allows for the precise tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. nih.gov

Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. nih.govthermofisher.com An in situ FTIR probe, for instance, can monitor the reaction progress by tracking characteristic vibrational frequencies, such as the appearance of the carbonyl (C=O) stretch around 1730-1770 cm⁻¹ which is indicative of the 1,3,4-oxathiazol-2-one (B8730521) ring formation, and the disappearance of reactant peaks. nih.govcdnsciencepub.com This enables the accurate determination of reaction endpoints and kinetics. researchgate.net

Similarly, flow NMR spectroscopy can provide quantitative data on all species in the reaction mixture, offering a comprehensive picture of the reaction mechanism. researchgate.net The combination of these techniques can be particularly powerful, with FTIR providing functional group information and NMR detailing the structural framework, thus enabling a conclusive determination of reaction pathways and the identification of transient intermediates. thermofisher.comresearchgate.net

| Technique | Information Provided | Application in Oxathiazolone Synthesis |

|---|---|---|

| In Situ FTIR-ATR | Real-time tracking of functional group changes (e.g., C=O, N-H bonds). nih.gov | Monitoring the formation of the oxathiazolone ring by observing the carbonyl peak appearance. cdnsciencepub.com |

| Flow NMR | Quantitative analysis of reactants, intermediates, and products. researchgate.net | Elucidating reaction mechanisms and kinetics by identifying and quantifying all species. |

| Raman Spectroscopy | Complementary vibrational information, especially for bonds that are weak in IR; suitable for aqueous media. | Monitoring reactions in aqueous or biphasic systems where IR may be challenging. |

| UV-Visible Spectroscopy | Tracking changes in chromophores and concentration of UV-active species. | Monitoring the formation of the aromatic oxathiazolone heterocycle, which has a characteristic UV absorption. cdnsciencepub.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel oxathiazolone derivatives. nih.gov These computational tools can analyze vast chemical datasets to build predictive models for various molecular properties, accelerating the discovery of new drug candidates. nih.govspringernature.com

Predictive models can be developed to estimate key Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, for virtual libraries of this compound analogues. nih.govmdpi.com This in silico screening allows researchers to prioritize the synthesis of compounds with the most promising drug-like profiles, saving significant time and resources. springernature.com

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict biological activity based on chemical structure. nih.gov | Rapidly screen virtual libraries to identify potentially potent analogues of this compound. |

| ADME/Tox Prediction | ML algorithms trained to predict pharmacokinetic and toxicity profiles. nih.govmdpi.com | Prioritize compounds with favorable drug-like properties for synthesis, reducing late-stage attrition. |

| Generative Molecular Design | Deep learning models (e.g., GANs, VAEs, Transformers) that create novel molecular structures with desired properties. nih.govnih.gov | Explore new chemical space and design optimized oxathiazolone derivatives for specific targets. |

| Reaction Prediction | AI models that predict the outcomes or optimal conditions for chemical reactions. | Assist in designing efficient and novel synthetic routes for diversification. |

Exploration of Novel Chemical Transformations and Reactivity Profiles for Diversification

The 1,3,4-oxathiazol-2-one ring is a reactive scaffold that offers opportunities for novel chemical transformations to create diverse compound libraries. While stable in the solid state, the heterocycle reacts readily with nucleophiles, which can lead to ring-opening. cdnsciencepub.com This reactivity is fundamental to its mechanism as a covalent inhibitor but can also be harnessed for synthetic diversification. nih.gov

Future research will likely explore controlled ring-opening reactions with a variety of nucleophiles to generate new classes of compounds. For instance, reaction with amines or thiols could yield novel urea (B33335) or thiocarbamate derivatives while retaining a key portion of the original pharmacophore. Furthermore, the substituent at the 5-position (the 4-chlorophenyl group) can be varied extensively to probe structure-activity relationships. Synthetic routes starting from different aromatic carboxylic acids can be employed to generate a wide array of 5-aryl-1,3,4-oxathiazol-2-ones. nih.govnih.govmdpi.comekb.eg Additionally, exploring cycloaddition reactions or functionalization of the aromatic ring could provide further avenues for creating chemical diversity.

Design of Mechanistic Probes and Tool Compounds for Specific Biological Target Engagement Studies

The covalent mechanism of action of oxathiazolones makes them ideal candidates for the design of mechanistic probes and tool compounds. nih.gov These specialized molecules are used to identify and validate biological targets and to study the dynamics of drug-target interactions.

A key future direction is the development of probes based on the this compound structure to study its engagement with targets like the immunoproteasome. nih.gov This can be achieved by appending reporter tags to the molecule. For example, a fluorescent dye could be attached to a non-critical position on the scaffold, allowing for visualization of target engagement in cells via microscopy. Alternatively, incorporating a biotin (B1667282) tag would enable affinity-based pulldown experiments to identify binding partners from cell lysates. The design of such probes requires a careful strategy to ensure that the appended tag does not interfere with the compound's intrinsic activity or cell permeability. The "tail approach," used in designing selective enzyme inhibitors, where modifications are made to interact with specific residues outside the primary binding site, could be an effective strategy. mdpi.com

Q & A

Basic Question: What synthetic routes are available for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, and how are structural features validated?

Methodological Answer:

The compound is typically synthesized via cyclization of 4-chlorobenzoyl derivatives with thiourea or thiosemicarbazide under acidic conditions. For example, a route analogous to the synthesis of 5-[(E)-styryl]-1,3,4-oxathiazol-2-one involves refluxing a substituted benzoic acid with phosphorus oxychloride (POCl₃) to form the oxathiazolone ring . Structural validation employs:

- Spectroscopy : IR confirms carbonyl (C=O, ~1750 cm⁻¹) and sulfur-containing functional groups. ¹H/¹³C NMR identifies aromatic protons and substituent environments .

- X-ray crystallography : Monoclinic systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 9.7202 Å, b = 9.9723 Å, c = 11.2165 Å, β = 90.399°) are resolved using SHELX programs .

Advanced Question: How can crystallographic data discrepancies be resolved during structure refinement?

Methodological Answer:

Discrepancies in data (e.g., bond lengths, angles, or thermal parameters) often arise from twinning, absorption, or radiation damage. Strategies include:

- Multi-scan absorption correction (e.g., SADABS) to address anisotropic absorption effects .

- Robust refinement protocols in SHELXL2014/2016, such as using restraints for disordered regions or applying the TWIN/BASF commands for twinned crystals .

- Validation tools : Check Rint (acceptable < 0.05) and CCDC deposition to cross-validate with similar structures .

Advanced Question: What mechanistic insights exist for desulfurization reactions involving this compound?

Methodological Answer:

Reactions with trivalent phosphorus reagents (e.g., triethyl phosphite) proceed via intramolecular rearrangement :

Nucleophilic attack : Phosphorus inserts into the oxathiazolone ring, forming a thiophosphorane intermediate.

Ring opening : Cleavage of the S–O bond releases benzonitrile and ethyl phosphorbenzoate (66–94% yields) .

Solvent effects : Stability of intermediates (e.g., thioacyl isocyanates) varies; chloroform stabilizes intermediates, while ether promotes nitrile formation .

Advanced Question: How do computational methods (DFT) align with experimental data for structural and electronic properties?

Methodological Answer:

For related compounds (e.g., 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole):

- Geometry optimization : DFT (B3LYP/6-311++G(d,p)) matches experimental bond lengths (e.g., C–S: 1.69 Å vs. 1.67 Å (X-ray)) .

- Electronic properties : HOMO-LUMO gaps correlate with reactivity trends. For this compound, electrostatic potential maps predict nucleophilic attack at the sulfur atom .

- Validation : Compare IR vibrational frequencies (e.g., C=O stretch) and NMR chemical shifts (Δδ < 0.2 ppm) .

Advanced Question: How can synthetic byproducts or isomerization be controlled during synthesis?

Methodological Answer:

Isomerization (e.g., 3- vs. 4-substituted phenylisothiazolyl derivatives) is minimized by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.